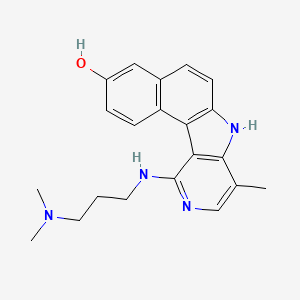

Intoplicine

説明

This compound has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.

This compound is a benzopyridoindole derivative with antineoplastic property. This compound inhibits activities of both topoisomerase I and II via intercalating DNA helix, thereby hindering the movements of enzymes along DNA molecules during DNA transcription and replication, respectively. Furthermore, this agent stabilizes DNA-enzyme complexes during unwinding processes by both topoisomerases, leading to double- and single-stranded DNA breaks. Consequently, these effects bring about cell growth inhibition and apoptosis of tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in first source

特性

IUPAC Name |

16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROONAIPJKQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155022 | |

| Record name | Intoplicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125974-72-3 | |

| Record name | Intoplicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125974-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intoplicine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intoplicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Intoplicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTOPLICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2CIN6HMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Intoplicine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intoplicine, a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative, has demonstrated a broad spectrum of preclinical antitumor activity. Its primary mechanism of action involves a dual inhibitory effect on two critical nuclear enzymes: DNA topoisomerase I and topoisomerase II. This dual inhibition, coupled with its ability to intercalate into DNA, leads to the stabilization of cleavable complexes, resulting in DNA strand breaks, cell cycle arrest, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Dual Topoisomerase Inhibition and DNA Intercalation

This compound exerts its cytotoxic effects primarily through the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2), essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation.[1][2]

1.1. Inhibition of Topoisomerase I and II:

This compound induces both Top1- and Top2-mediated DNA strand breaks.[1] It stabilizes the transient covalent complexes formed between the enzymes and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of single-strand breaks (SSBs) mediated by Top1 inhibition and double-strand breaks (DSBs) mediated by Top2 inhibition.[1][2] The unique topoisomerase cleavage site patterns induced by this compound differentiate it from other known topoisomerase inhibitors like camptothecin and amsacrine.[1]

1.2. DNA Intercalation:

In addition to enzyme inhibition, this compound's planar aromatic structure allows it to intercalate between DNA base pairs.[1] This intercalation can further distort the DNA helix, interfere with DNA-protein interactions, and contribute to the stabilization of the topoisomerase-DNA cleavable complexes.[1] At concentrations higher than 1 µM, the DNA intercalating activity of this compound leads to a decrease in both Top1- and Top2-induced DNA breaks.[1]

The combined action of dual topoisomerase inhibition and DNA intercalation results in significant DNA damage, triggering downstream cellular responses that ultimately lead to cancer cell death.

Diagram of this compound's Core Mechanism:

Caption: this compound's dual inhibition of Topoisomerase I and II and DNA intercalation.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the in vitro efficacy of this compound against various human tumors.

Table 1: In Vitro Activity of this compound in Human Tumor Colony-Forming Units

| Concentration (µg/mL) | Exposure Time | Percentage of Responsive Specimens (%) |

| 2.5 | 1 hour | 26 |

| 10.0 | 1 hour | 54 |

| 0.25 | Continuous | 16 |

| 2.5 | Continuous | 71 |

Data from a human tumor soft-agar cloning assay. A positive response is defined as a colony-forming unit count in drug-treated samples of 50% or less than that of control samples.[3]

Table 2: In Vitro Activity of this compound Against Specific Tumor Types (1-hour exposure at 10.0 µg/mL)

| Tumor Type | Percentage of Responsive Specimens (%) |

| Breast Cancer | 71 |

| Non-small-cell Lung Cancer | 69 |

| Ovarian Cancer | 45 |

Data from a human tumor soft-agar cloning assay.[3]

Downstream Cellular Effects

The DNA damage induced by this compound triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

3.1. DNA Damage Response (DDR) Pathway Activation:

Topoisomerase inhibitors are known to activate the DNA damage response (DDR) network, which is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases, upon sensing DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) respectively, phosphorylate a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4][5] This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, initiates apoptosis. While specific studies on this compound's direct effect on ATM/ATR phosphorylation are limited, its known mechanism of inducing SSBs and DSBs strongly suggests the activation of these pathways.[1]

Diagram of DNA Damage Response Pathway:

Caption: this compound-induced DNA damage activates the ATM/ATR signaling cascade.

3.2. Cell Cycle Arrest:

By activating the DNA damage checkpoints, this compound is expected to cause cell cycle arrest, primarily at the G2/M phase, to prevent cells with damaged DNA from proceeding through mitosis.[4] This allows the cell to attempt DNA repair.

3.3. Induction of Apoptosis:

If the DNA damage induced by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancer cells. The p53 tumor suppressor protein, a key downstream target of the ATM/Chk2 pathway, plays a critical role in this process by transactivating pro-apoptotic genes.[5][6]

Other Signaling Pathways Potentially Affected

While the primary mechanism of this compound is well-established, its downstream effects likely involve the modulation of other critical signaling pathways in cancer cells.

4.1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in many cancers. Crosstalk between the DNA damage response and the PI3K/Akt pathway has been reported. For instance, Akt can be activated in response to DNA damage, which can promote cell survival and potentially counteract the cytotoxic effects of DNA-damaging agents. Further investigation is needed to elucidate the specific effects of this compound on this pathway.

4.2. MAPK/ERK Pathway:

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway is often associated with cancer development and progression. The interplay between DNA damage and the MAPK pathway is complex and can be cell-type dependent. It is plausible that this compound treatment could modulate this pathway, thereby influencing the ultimate fate of the cancer cell.

Experimental Protocols

5.1. In Vitro Topoisomerase I DNA Relaxation Assay:

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

-

Principle: Supercoiled plasmid DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. The inhibition of this activity by this compound will result in the persistence of the supercoiled DNA form.[3][7]

-

Methodology:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and purified human Topoisomerase I enzyme.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualize the DNA bands under UV light. The inhibition of relaxation will be observed as a decrease in the relaxed DNA band and an increase in the supercoiled DNA band with increasing this compound concentrations.[3][7]

-

5.2. In Vitro Topoisomerase II Decatenation Assay:

This assay assesses the inhibitory effect of this compound on the decatenating activity of topoisomerase II.

-

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Topoisomerase II can decatenate this network into individual minicircles. Inhibition of this activity by this compound will result in the kDNA network remaining intact.

-

Methodology:

-

Set up a reaction mixture containing kDNA, Topoisomerase II assay buffer, ATP, and purified human Topoisomerase II enzyme.

-

Add different concentrations of this compound or a vehicle control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction with a stop solution.

-

Separate the catenated and decatenated DNA by agarose gel electrophoresis.

-

Visualize the DNA bands. Inhibition of decatenation is indicated by the persistence of the high molecular weight kDNA network at the top of the gel.

-

5.3. Alkaline Elution Assay for DNA Strand Breaks:

This technique is used to quantify the amount of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) induced by this compound in cancer cells.

-

Principle: Cells are lysed on a filter, and the DNA is eluted under alkaline conditions. The rate of elution is proportional to the number of DNA strand breaks. Smaller DNA fragments resulting from strand breaks elute more rapidly.[8]

-

Methodology:

-

Label the DNA of cultured cancer cells with a radioactive precursor (e.g., [¹⁴C]-thymidine).

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells on a polyvinyl chloride filter.

-

Elute the DNA with an alkaline buffer (pH 12.1 for SSBs) at a constant flow rate.

-

Collect fractions of the eluate over time and measure the radioactivity in each fraction and on the filter.

-

Calculate the elution rate, which is a measure of the frequency of DNA strand breaks.[8]

-

5.4. Cell Cycle Analysis by Flow Cytometry:

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.

-

Methodology:

-

Culture cancer cells and treat them with this compound or a vehicle control for various time points.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is deconvoluted to determine the percentage of cells in each phase of the cell cycle.[1][9]

-

5.5. Apoptosis Assay by Annexin V Staining and Flow Cytometry:

This assay is used to quantify the percentage of apoptotic cells following this compound treatment.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]

-

Methodology:

-

Treat cancer cells with this compound or a vehicle control.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

-

Incubate the cells in the dark at room temperature.

-

Analyze the cells by flow cytometry, detecting the fluorescence signals for FITC and PI.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[10]

-

Conclusion and Future Directions

This compound's unique mechanism of action as a dual inhibitor of topoisomerase I and II, combined with its DNA intercalating properties, makes it a compelling candidate for cancer therapy. Its ability to induce significant DNA damage, leading to cell cycle arrest and apoptosis, underscores its potential in treating a variety of malignancies. The preclinical data showing activity against breast, lung, and ovarian cancers are encouraging.

Future research should focus on several key areas to fully elucidate this compound's therapeutic potential. A comprehensive analysis of its IC50 values across a wide panel of cancer cell lines with different genetic backgrounds is crucial for identifying sensitive and resistant tumor types. Detailed quantitative studies are needed to understand the precise effects of this compound on cell cycle distribution and the induction of apoptosis in various cancer models. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound, particularly the DNA damage response (ATM/ATR, Chk1/Chk2, p53), PI3K/Akt, and MAPK pathways, will provide valuable insights into its complete mechanism of action and may reveal potential biomarkers for patient stratification. Elucidating these molecular details will be instrumental in guiding the rational design of combination therapies and optimizing the clinical development of this compound as a novel anticancer agent.

References

- 1. nanocellect.com [nanocellect.com]

- 2. researchgate.net [researchgate.net]

- 3. Human topoisomerase I DNA relaxation assay [profoldin.com]

- 4. researchgate.net [researchgate.net]

- 5. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Intoplicine: A Technical Guide to Its Dual Inhibition of Topoisomerase I and II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intoplicine (RP-60475), a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative, emerged as a significant antitumor agent due to its novel mechanism of action: the dual inhibition of both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). Unlike classic topoisomerase inhibitors that target a single enzyme, this compound acts as a "topoisomerase poison" to both, stabilizing the covalent enzyme-DNA cleavage complexes. This action induces both DNA single and double-strand breaks, ultimately leading to apoptotic cell death. Its ability to target both enzymes simultaneously presents a potential strategy to circumvent drug resistance that can arise from the downregulation or mutation of a single topoisomerase enzyme. This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a dual-pronged attack on DNA topology-regulating enzymes.

-

Topoisomerase Poisoning : The primary mechanism is not the inhibition of the catalytic activity of topoisomerases, but rather the trapping of the enzyme-DNA intermediate.[1] Topoisomerases work by creating transient breaks in the DNA backbone to relieve torsional stress.[2] this compound stabilizes this "cleavable complex," where the enzyme is covalently bonded to the DNA strand, thereby preventing the re-ligation of the break.[2]

-

Dual Inhibition : this compound is distinguished by its ability to stabilize the cleavable complexes of both Topo I, which creates single-strand breaks (SSBs), and Topo II, which creates double-strand breaks (DSBs). This leads to an accumulation of both types of DNA lesions.

-

DNA Intercalation : As a planar aromatic molecule, this compound also intercalates into the DNA double helix. This DNA binding is a contributing factor to its activity. However, at higher concentrations (>1 µM), this intercalation can interfere with the formation of the topoisomerase-DNA complex, leading to a decrease in enzyme-mediated DNA breaks. This results in a characteristic "bell-shaped" dose-response curve for DNA damage.

The accumulation of stabilized cleavage complexes and the resulting DNA strand breaks are recognized by the cell's DNA damage response machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, the primary pathway for this compound-induced cell death.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative effects of this compound from in vitro studies.

Table 1: In Vitro Activity Against Human Tumor Colony-Forming Units

This data reflects the percentage of responsive primary human tumor specimens in a soft-agar cloning assay. A positive response is defined as a ≥50% reduction in colony-forming units compared to control.

| Drug Concentration | Exposure Time | Continuous Exposure Response | 1-Hour Exposure Response |

| 0.25 µg/mL | Continuous | 16% | N/A |

| 2.5 µg/mL | Continuous | 71% | 26% |

| 10.0 µg/mL | 1 Hour | N/A | 54% |

Data sourced from a study on human tumor colony-forming units.[3] Note: Specific IC50 values for individual cell lines are not consistently reported in seminal literature.

Table 2: In Vitro DNA Damage in KB Cells

This table quantifies the DNA damage induced by this compound as measured by the alkaline elution assay.

| Parameter | Drug Concentration | Result |

| Single-Strand Breaks (SSB) | 1 µM | Maximum frequency, ~220 rad-equivalents |

| SSB & DSB Formation | > 1 µM | Decreased frequency (bell-shaped curve) |

| DNA-Protein Cross-links | 1 µM | Frequency approximately equal to SSB |

| Protein-free Breaks | 1 µM | Not detectable |

Key Experimental Protocols

The characterization of this compound relies on several key experimental methodologies.

Topoisomerase-Mediated DNA Cleavage Assay

This in vitro assay directly measures the ability of a compound to stabilize the enzyme-DNA cleavable complex.

Objective: To determine if this compound induces Topo I- or Topo II-mediated DNA cleavage.

Methodology:

-

Substrate Preparation: A plasmid DNA, such as pBR322, is linearized and radiolabeled at one 3'-end.

-

Reaction Mixture: The radiolabeled DNA substrate is incubated in a reaction buffer containing purified human topoisomerase I or II.

-

Drug Addition: this compound is added to the reaction mixture at various concentrations. A known inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II) is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation and stabilization of cleavable complexes.

-

Reaction Termination: The reaction is stopped by adding Sodium Dodecyl Sulfate (SDS) and Proteinase K. SDS dissociates the non-covalently bound enzyme, while the covalently bound enzyme remains attached to the DNA. Proteinase K digests the enzyme, leaving a peptide tag at the break site.

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide or agarose gel electrophoresis.

-

Visualization: The gel is dried and exposed to X-ray film (autoradiography). The appearance of smaller DNA fragments (cleavage bands) in the presence of the drug indicates the stabilization of the cleavable complex.

Alkaline Elution Assay

This sensitive method is used to measure DNA strand breaks and DNA-protein cross-links in cultured cells after drug treatment.

Objective: To quantify the frequency of SSBs, DSBs, and DNA-protein cross-links in cells exposed to this compound.

Methodology:

-

Cell Culture and Labeling: Cells (e.g., KB human carcinoma cells) are cultured in the presence of a radiolabeled nucleotide (e.g., [¹⁴C]thymidine) for an extended period to uniformly label the DNA.

-

Drug Treatment: The labeled cells are exposed to various concentrations of this compound for a specified time (e.g., 1 hour).

-

Cell Lysis: After treatment, cells are harvested and carefully layered onto a polycarbonate filter. A lysis solution (containing SDS and proteinase K) is passed through the filter to lyse the cells, leaving the DNA on the filter.

-

Elution: An alkaline buffer (pH ~12) is pumped through the filter at a slow, constant rate. The alkaline conditions denature the DNA. Smaller DNA fragments, resulting from strand breaks, elute from the filter more rapidly than larger, intact DNA.

-

Fraction Collection: The eluate is collected in a series of fractions over several hours.

-

Quantification: The amount of radiolabeled DNA in each fraction, and the DNA remaining on the filter, is quantified using liquid scintillation counting.

-

Data Analysis: The rate of elution is proportional to the number of DNA strand breaks. The data is often plotted as the fraction of DNA retained on the filter versus the fraction of eluted DNA. The frequency of breaks is calculated and can be expressed in "rad-equivalents," by comparing the elution profile to that of cells exposed to known doses of ionizing radiation.

Downstream Signaling: Induction of Apoptosis

The DNA damage induced by this compound serves as a critical trigger for programmed cell death. The presence of persistent SSBs and DSBs activates complex DNA Damage Response (DDR) pathways, primarily involving the sensor kinases ATM and ATR. If the cellular machinery is unable to repair the extensive DNA lesions, these pathways converge to initiate the intrinsic (mitochondrial) pathway of apoptosis.

This pathway is characterized by the activation of pro-apoptotic proteins (e.g., BAX, BAK), which leads to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to APAF-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to its death.

Clinical Perspective and Conclusion

This compound demonstrated a broad spectrum of preclinical activity and advanced into early-phase clinical trials.[4] However, clinical development revealed significant dose-limiting toxicities, most notably hepatotoxicity, which posed challenges for its therapeutic application.[4]

Despite these clinical hurdles, this compound remains a cornerstone compound in oncological research. Its unique mechanism of dual topoisomerase inhibition provides a valuable blueprint for the development of next-generation anticancer agents. The ability to simultaneously poison both Topo I and Topo II is a powerful strategy that may overcome resistance to single-target agents and offers a broader spectrum of activity. Future research in this area focuses on designing novel dual inhibitors with improved safety profiles and a wider therapeutic window, building on the foundational knowledge established by the study of this compound.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Antineoplastic Topoisomerase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Activity of this compound (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase I/II inhibitor this compound administered as a 24 h infusion: phase I and pharmacologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Intoplicine: A Technical Guide to its DNA Intercalation and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine (RP-60475) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity. Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2). This dual inhibitory capability positions this compound as a compound of interest for overcoming drug resistance observed with agents that target only one of these enzymes. The interaction of this compound with DNA is fundamental to its biological activity, primarily occurring through intercalation, the insertion of its planar aromatic structure between the base pairs of the DNA double helix. This guide provides an in-depth technical overview of this compound's DNA intercalation, binding affinity, the experimental protocols used for its characterization, and the resulting impact on cellular signaling pathways.

Quantitative Data on this compound-DNA Interaction

The binding of this compound to DNA is a critical determinant of its topoisomerase-inhibiting activity. Quantitative analysis of this interaction provides valuable parameters for understanding its mechanism of action and for the development of related compounds.

| Parameter | Value | Method | Reference |

| Binding Affinity Constant (KA) | 2 x 105 M-1 | Not Specified | [1] |

Note: While a specific method for determining this KA value is not detailed in the available literature, it is typically determined using techniques such as spectrophotometric or fluorometric titrations. Further thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, are crucial for a complete understanding of the binding energetics and can be determined using Isothermal Titration Calorimetry (ITC). These parameters help to distinguish between different binding modes, such as intercalation versus groove binding. For instance, intercalation is often characterized as an entropy-driven process.

DNA Intercalation and Binding Modes

This compound's planar structure allows it to insert between DNA base pairs, a process known as intercalation. This interaction leads to structural distortions in the DNA, such as unwinding and lengthening of the helix, which ultimately interferes with DNA replication and transcription. Studies have suggested that this compound may exhibit at least two distinct modes of binding to DNA, which could be responsible for its dual inhibitory effect on Top1 and Top2.

-

Deep Intercalation Mode: This mode is thought to be responsible for the inhibition of topoisomerase I. It involves the insertion of the this compound molecule from the minor groove of the DNA, with the long axis of the drug's chromophore oriented roughly parallel to the dyad axis. This orientation is believed to induce significant distortions in the DNA structure.

-

Outside Binding Mode: This mode is proposed to be responsible for topoisomerase II inhibition and involves interaction with the major groove of the DNA, potentially through the hydroxyl group on the A-ring of the this compound chromophore.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum of the drug.

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (A260).

-

Perform a titration by keeping the concentration of this compound constant while varying the concentration of ctDNA.

-

Record the UV-Vis absorption spectrum (typically 200-500 nm) of this compound after each addition of ctDNA.

-

The binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The fluorescence of a molecule like this compound can be either quenched or enhanced upon binding to DNA.

Protocol:

-

Prepare solutions of this compound and ctDNA in a suitable buffer.

-

Excite the this compound solution at its maximum absorption wavelength and record the emission spectrum.

-

Perform a titration by adding increasing concentrations of ctDNA to the this compound solution.

-

Record the fluorescence emission spectrum after each addition of ctDNA.

-

The binding constant can be determined by analyzing the changes in fluorescence intensity using the Stern-Volmer equation or by fitting the data to a suitable binding model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. Intercalation of this compound into the DNA helix induces changes in the CD spectrum of the DNA.

Protocol:

-

Prepare solutions of this compound and ctDNA in a suitable buffer.

-

Record the CD spectrum of ctDNA alone in the range of 200-320 nm.

-

Titrate the ctDNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition of this compound.

-

Changes in the positive band around 275 nm and the negative band around 245 nm of B-form DNA are indicative of intercalation and conformational changes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KA), enthalpy change (ΔH), and stoichiometry (n).

Protocol:

-

Prepare solutions of this compound and ctDNA in the same, degassed buffer.

-

Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.

-

The data is fitted to a binding model to determine the thermodynamic parameters.

Topoisomerase I and II Activity Assays

These assays are crucial to confirm the inhibitory effect of this compound on its target enzymes.

Topoisomerase I Relaxation Assay:

-

Incubate supercoiled plasmid DNA with purified human topoisomerase I in the presence of varying concentrations of this compound.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

Inhibition of topoisomerase I activity is observed as a decrease in the formation of relaxed DNA.

Topoisomerase II Decatenation Assay:

-

Incubate catenated kinetoplast DNA (kDNA) with purified human topoisomerase II in the presence of varying concentrations of this compound.

-

The reaction products (decatenated minicircles) are separated by agarose gel electrophoresis.

-

Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA network.

Signaling Pathways and Experimental Workflows

The dual inhibition of topoisomerase I and II by this compound triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams illustrate the mechanism of action and experimental workflows.

Caption: this compound's mechanism of action leading to apoptosis.

References

Intoplicine: A Technical and Developmental Analysis of a Dual Topoisomerase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Intoplicine (also known as RP 60475 and NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that emerged as a promising antitumor agent due to its novel mechanism of action.[1] Unlike many chemotherapeutics that target a single enzyme, this compound was identified as a dual inhibitor, targeting both topoisomerase I and topoisomerase II.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation, making them validated targets for anticancer therapy. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, tailored for professionals in the field of oncology and drug development.

Discovery and Synthesis

This compound was developed as part of a series of 7H-benzo[e]pyrido[4,3-b]indole compounds and was identified as a lead candidate due to its potent activity in preclinical cancer models.[3] The core structure of this compound is a polycyclic aromatic system that facilitates its primary mechanism of DNA intercalation. While the specifics of the initial discovery and synthesis are proprietary to its development, the general class of benzo[e]pyrido[4,3-b]indoles is synthesized through multi-step organic chemistry routes designed to build the fused ring system and append the necessary side chains that modulate its pharmacological activity.

Structure-activity relationship (SAR) studies on this compound and 22 of its analogues revealed key structural features for its activity. Site-specific DNA cleavage mediated by topoisomerase I was observed primarily with the 7H-benzo[e]pyrido[4,3-b]indole scaffold. In contrast, the inhibition of topoisomerase II was linked to the presence of a hydroxyl group at the 3-position of this same scaffold.[1] This dual activity within a single molecule represented a significant step forward in circumventing potential resistance mechanisms associated with the inhibition of a single topoisomerase enzyme.[4]

Mechanism of Action

This compound exerts its cytotoxic effects through a dual-pronged attack on DNA maintenance machinery. The primary steps in its mechanism are:

-

DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This binding is strong, with a reported association constant (KA) of 2 x 10(5) M-1, and causes a physical unwinding and lengthening of the DNA structure.[1][2]

-

Dual Topoisomerase Inhibition: this compound inhibits both topoisomerase I and topoisomerase II by stabilizing the "cleavable complex," a transient intermediate state where the enzyme is covalently bound to the DNA after inducing a strand break.[5]

-

Topoisomerase I Inhibition: By preventing the re-ligation of the single-strand breaks created by topoisomerase I, this compound leads to an accumulation of these breaks.

-

Topoisomerase II Inhibition: Similarly, it prevents the re-ligation of double-strand breaks created by topoisomerase II.

-

-

Induction of DNA Damage and Apoptosis: The accumulation of both single and double-strand DNA breaks triggers a cellular DNA damage response. When the damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis. This process involves the activation of a cascade of caspases, which are proteases that dismantle the cell in a controlled manner.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (RP 60475) and its derivatives, a new class of antitumor agents inhibiting both topoisomerase I and II activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacology study of this compound (RP 60475; NSC 645008), novel topoisomerase I and II inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual topoisomerase I and II inhibition by this compound (RP-60475), a new antitumor agent in early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial of this compound (RP 60475) administered as a 72 h infusion every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Intoplicine Against Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine (RP 60475, NSC 645008) is a synthetic 7H-benzo[e]pyrido[4,3-b]indole derivative that has demonstrated significant antitumor activity in preclinical studies. Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: topoisomerase I and topoisomerase II. By targeting both enzymes, this compound introduces single- and double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on various tumor cell lines, the experimental protocols used for its evaluation, and the molecular signaling pathways it modulates.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic effects of this compound have been evaluated against a wide array of human tumor cell lines. The following tables summarize the quantitative data on its inhibitory activity, primarily presented as GI50 values (the concentration required to inhibit cell growth by 50%) from the National Cancer Institute's NCI-60 screen.

Table 1: GI50 Values for this compound (NSC 645008) in the NCI-60 Human Tumor Cell Line Screen

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.25 |

| HL-60(TB) | Leukemia | 0.16 |

| K-562 | Leukemia | 0.32 |

| MOLT-4 | Leukemia | 0.20 |

| RPMI-8226 | Leukemia | 0.40 |

| SR | Leukemia | 0.13 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.50 |

| EKVX | Non-Small Cell Lung | 0.32 |

| HOP-62 | Non-Small Cell Lung | 0.40 |

| HOP-92 | Non-Small Cell Lung | 0.25 |

| NCI-H226 | Non-Small Cell Lung | 0.63 |

| NCI-H23 | Non-Small Cell Lung | 0.50 |

| NCI-H322M | Non-Small Cell Lung | 0.40 |

| NCI-H460 | Non-Small Cell Lung | 0.32 |

| NCI-H522 | Non-Small Cell Lung | 0.63 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.32 |

| HCC-2998 | Colon Cancer | 0.40 |

| HCT-116 | Colon Cancer | 0.25 |

| HCT-15 | Colon Cancer | 0.50 |

| HT29 | Colon Cancer | 0.40 |

| KM12 | Colon Cancer | 0.32 |

| SW-620 | Colon Cancer | 0.25 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.32 |

| SF-295 | CNS Cancer | 0.25 |

| SF-539 | CNS Cancer | 0.20 |

| SNB-19 | CNS Cancer | 0.40 |

| SNB-75 | CNS Cancer | 0.32 |

| U251 | CNS Cancer | 0.50 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.25 |

| MALME-3M | Melanoma | 0.32 |

| M14 | Melanoma | 0.20 |

| SK-MEL-2 | Melanoma | 0.40 |

| SK-MEL-28 | Melanoma | 0.50 |

| SK-MEL-5 | Melanoma | 0.32 |

| UACC-257 | Melanoma | 0.25 |

| UACC-62 | Melanoma | 0.40 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.25 |

| OVCAR-3 | Ovarian Cancer | 0.32 |

| OVCAR-4 | Ovarian Cancer | 0.20 |

| OVCAR-5 | Ovarian Cancer | 0.40 |

| OVCAR-8 | Ovarian Cancer | 0.32 |

| SK-OV-3 | Ovarian Cancer | 0.50 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.40 |

| A498 | Renal Cancer | 0.50 |

| ACHN | Renal Cancer | 0.32 |

| CAKI-1 | Renal Cancer | 0.25 |

| RXF 393 | Renal Cancer | 0.40 |

| SN12C | Renal Cancer | 0.32 |

| TK-10 | Renal Cancer | 0.50 |

| UO-31 | Renal Cancer | 0.63 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.40 |

| DU-145 | Prostate Cancer | 0.50 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.32 |

| MDA-MB-231/ATCC | Breast Cancer | 0.40 |

| HS 578T | Breast Cancer | 0.50 |

| BT-549 | Breast Cancer | 0.32 |

| T-47D | Breast Cancer | 0.25 |

| MDA-MB-468 | Breast Cancer | 0.63 |

Data sourced from the NCI Developmental Therapeutics Program (DTP) database for NSC 645008 (this compound). The GI50 is the concentration of the drug that causes 50% growth inhibition.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a high-throughput assay used to determine the cytotoxic and/or cytostatic effects of compounds against 60 different human cancer cell lines.

Methodology:

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

-

Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Addition: this compound, dissolved in a suitable solvent, is added to the plates over a 5-log concentration range.

-

Incubation with Drug: The plates are incubated with the compound for an additional 48 hours.

-

Cell Viability Assay: After the incubation period, the assay is terminated, and cell viability is determined using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures cell protein content.

-

Data Analysis: The absorbance is read at 515 nm, and the GI50 value is calculated from the dose-response curves.

Topoisomerase I and II Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase I and II.

Methodology for Topoisomerase I Inhibition (DNA Relaxation Assay):

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by electrophoresis on an agarose gel.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

Methodology for Topoisomerase II Inhibition (kDNA Decatenation Assay):

-

Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, purified human topoisomerase II, and varying concentrations of this compound in an ATP-containing assay buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA into individual minicircles.

-

Termination of Reaction: The reaction is stopped as described for the topoisomerase I assay.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.

-

Visualization: The DNA is visualized as described above. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.

Alkaline Elution Assay for DNA Strand Breaks

This assay is used to detect single- and double-strand DNA breaks and DNA-protein crosslinks induced by this compound.

Methodology:

-

Cell Labeling and Treatment: Tumor cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine). The labeled cells are then treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: The cells are lysed on a filter membrane using a lysis solution containing a detergent (e.g., SDS) and proteinase K.

-

Alkaline Elution: The DNA is slowly eluted from the filter with an alkaline buffer (pH 12.1). The rate of elution is proportional to the number of DNA strand breaks.

-

Fraction Collection and Quantification: Fractions of the eluate are collected over time, and the amount of DNA in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The elution profiles of treated cells are compared to those of untreated control cells to determine the extent of DNA damage.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

This compound demonstrates potent in vitro cytotoxic activity against a broad spectrum of human tumor cell lines. Its dual inhibitory action on topoisomerase I and II, coupled with its ability to intercalate into DNA, leads to significant DNA damage, culminating in G2/M phase cell cycle arrest and the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential anticancer therapeutic. Future investigations should focus on elucidating the finer details of its molecular interactions and its efficacy in combination with other chemotherapeutic agents.

Methodological & Application

Application Notes and Protocols: Alkaline Elution Assay for Intoplicine-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine (RP-60475) is a novel antitumor agent that has demonstrated potent cytotoxic activity in various cancer cell lines. Its mechanism of action involves the dual inhibition of two key nuclear enzymes: topoisomerase I and topoisomerase II.[1] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting their function, this compound stabilizes the transient DNA-enzyme complexes, leading to the formation of DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein cross-links (DPCs).[1] The alkaline elution assay is a sensitive and reliable method for quantifying such DNA damage, making it an invaluable tool for studying the genotoxic effects of this compound and similar topoisomerase inhibitors.

These application notes provide a detailed protocol for utilizing the alkaline elution assay to measure this compound-induced DNA damage in cultured cells.

Mechanism of Action: this compound-Induced DNA Damage

This compound exerts its cytotoxic effects by trapping both topoisomerase I and topoisomerase II in covalent complexes with DNA.[1]

-

Topoisomerase I Inhibition: Leads to the accumulation of single-strand breaks.

-

Topoisomerase II Inhibition: Results in the formation of double-strand breaks.

The stabilization of these "cleavable complexes" by this compound prevents the re-ligation of the DNA strands, leading to protein-linked DNA breaks.[2] This accumulation of DNA damage can ultimately trigger apoptotic cell death in rapidly dividing cancer cells.[2][3]

Figure 1: Signaling pathway of this compound-induced DNA damage.

Quantitative Data Summary

The following table summarizes the quantitative data on DNA damage induced by this compound as measured by the alkaline elution assay in KB cells.[1] The damage is expressed in rad-equivalents, a unit used to compare the amount of DNA damage induced by a chemical to that induced by a known dose of ionizing radiation.

| This compound Concentration (µM) | DNA Single-Strand Breaks (Rad-equivalents) |

| > 1 | Decreased |

| 1 (Maximum Frequency) | ~220 |

Note: The frequency of single-strand breaks (SSBs) induced by this compound follows a bell-shaped curve with respect to drug concentration, with the maximum damage observed at 1 µM.[1] At concentrations higher than 1 µM, the DNA intercalating activity of this compound may interfere with the assay, leading to a decrease in detectable breaks.[1] Similar bell-shaped curves were also observed for DNA double-strand breaks and DNA-protein cross-links.[1]

Experimental Protocols

Materials

-

Cell Culture:

-

KB cells (or other appropriate cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

-

Alkaline Elution Buffers and Solutions:

-

Lysis Solution: 2 M NaCl, 0.04 M EDTA (disodium salt), 0.1% Sarkosyl, pH 10.0. (Proteinase K can be added to a final concentration of 0.5 mg/mL for experiments detecting DNA-protein cross-links).

-

Washing Solution: 0.02 M EDTA (disodium salt), pH 10.0.

-

Elution Buffer: 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA (disodium salt), 0.1% Sarkosyl, adjusted to pH 12.1.

-

-

DNA Quantification:

-

DNA fluorophore (e.g., Hoechst 33258 or PicoGreen)

-

Fluorometer

-

-

Equipment:

-

Peristaltic pump

-

Fraction collector

-

25 mm diameter, 2 µm pore size polycarbonate filters

-

Filter holders

-

Scintillation vials or microplate for fluorescence reading

-

Experimental Workflow

Figure 2: Experimental workflow for the alkaline elution assay.

Detailed Methodology

1. Cell Culture and this compound Treatment: a. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., a known concentration of a DNA damaging agent like methyl methanesulfonate or irradiation).

2. Cell Harvesting: a. After treatment, gently scrape or trypsinize the cells. b. Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) at 4°C. c. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. d. Count the cells to ensure an equal number of cells are loaded for each experimental condition.

3. Loading Cells onto Filter: a. Place a polycarbonate filter in the filter holder. b. Carefully load a known number of cells (e.g., 0.5 - 1 x 10^6) onto the filter. A gentle vacuum can be applied to remove the PBS.

4. Cell Lysis: a. Add the lysis solution to the filter and incubate for a sufficient time (e.g., 1 hour) at room temperature to lyse the cells and release the DNA. For the detection of DNA-protein cross-links, a lysis solution containing proteinase K should be used in a parallel experiment to digest the proteins. The difference in elution rates with and without proteinase K indicates the presence of DPCs.

5. DNA Washing: a. After lysis, wash the DNA retained on the filter with the washing solution to remove any remaining cellular debris.

6. Alkaline Elution: a. Perfuse the filter with the alkaline elution buffer at a constant flow rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump. The high pH of the buffer denatures the DNA and allows the single-stranded fragments to elute from the filter. The rate of elution is proportional to the number of single-strand breaks.

7. Fraction Collection: a. Collect the eluate in fractions at regular intervals (e.g., every 90 minutes) for a total of several hours using a fraction collector. b. After the elution is complete, recover the DNA remaining on the filter by vigorous washing.

8. DNA Quantification: a. Determine the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye. b. Create a standard curve with known concentrations of DNA to accurately quantify the amount of DNA in each sample.

9. Data Analysis: a. Plot the fraction of DNA remaining on the filter versus the elution time for each treatment condition. b. The elution rate constant (k) can be calculated from the slope of the linear portion of the elution curve. An increase in the elution rate compared to the control indicates an increase in DNA single-strand breaks. c. The results can be expressed as rad-equivalents by comparing the elution rate of this compound-treated cells to that of cells exposed to known doses of X-rays.

Conclusion

The alkaline elution assay is a powerful technique for quantifying the DNA damage induced by dual topoisomerase inhibitors like this compound. By providing a detailed, step-by-step protocol and summarizing the expected outcomes, these application notes serve as a valuable resource for researchers investigating the genotoxicity of novel anticancer agents. The ability to quantify single-strand breaks, and by modification of the protocol, double-strand breaks and DNA-protein cross-links, allows for a comprehensive understanding of the mechanism of action of such compounds.

References

Application Notes and Protocols for Soft Agar Colony Formation Assay with Intoplicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The soft agar colony formation assay is a gold-standard in vitro method for assessing anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This assay is crucial in preclinical cancer research and drug development to evaluate the anti-cancer potential of novel compounds. Intoplicine, a dual inhibitor of topoisomerase I and II, has demonstrated significant anti-tumor activity.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing the soft agar colony formation assay to evaluate the efficacy of this compound.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by inhibiting both topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the enzyme-DNA cleavage complex, this compound leads to the accumulation of DNA strand breaks, triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[1] The inhibition of topoisomerases can impact key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR/MAPK pathways, which are also crucial for anchorage-independent growth.[3][4][5]

Data Presentation: Efficacy of this compound in Soft Agar Assays

The following table summarizes the in vitro activity of this compound against human tumor colony-forming units in a soft-agar cloning assay. The data is based on a study by Ravdin et al., 1993.[2]

| Treatment Condition | This compound Concentration (µg/mL) | Percentage of Responsive Specimens (%) |

| 1-hour exposure | 2.5 | 26 |

| 10.0 | 54 | |

| Continuous exposure | 0.25 | 16 |

| 2.5 | 71 |

Response was defined as a 50% or greater reduction in the number of colony-forming units in drug-treated samples compared to saline-treated controls.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a soft agar colony formation assay to assess the effect of this compound on cancer cells.

Materials and Reagents

-

Cancer cell line of interest (e.g., breast, non-small-cell lung, ovarian cancer cell lines)[2]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Noble Agar or Agarose (DNA grade)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

6-well tissue culture plates or 35 mm Petri dishes

-

Sterile conical tubes (15 mL and 50 mL)

-

Water baths (set to 42°C and 37°C)

-

Humidified incubator (37°C, 5% CO2)

-

Microscope for colony counting

-

Crystal Violet staining solution (0.005% in PBS)

Experimental Workflow Diagram

Caption: Workflow for the soft agar colony formation assay with this compound.

Detailed Protocol

1. Preparation of Agar Solutions:

-

1% Agar Solution (for base layer):

-

Dissolve 1 g of Noble Agar in 100 mL of sterile, deionized water.

-

Autoclave to sterilize.

-

Before use, melt the agar in a microwave or water bath and then equilibrate to 42°C in a water bath.

-

-

0.6% or 0.7% Agar Solution (for top layer):

2. Preparation of the Base Layer:

-

Warm 2x complete medium to 37°C.

-

In a sterile tube, mix equal volumes of the 1% agar solution (at 42°C) and the 2x complete medium (at 37°C) to get a final concentration of 0.5% agar in 1x complete medium.

-

Immediately dispense 1.5 mL of this mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.

3. Preparation of the Cell Layer:

-

Harvest cells using trypsin and prepare a single-cell suspension in complete medium.

-

Count the cells and adjust the concentration. A common starting point is 5,000-10,000 cells per well, but this should be optimized for your cell line.[7]

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

For each treatment condition (including a vehicle control), mix the cell suspension with the 2x this compound solution and pre-warmed (37°C) 2x complete medium.

-

Carefully add an equal volume of the 0.6% or 0.7% agar solution (at 42°C) to the cell/drug mixture. Mix gently by pipetting to avoid bubbles. The final agar concentration should be around 0.3-0.35%.

-

Immediately overlay 1.5 mL of the cell-agar suspension onto the solidified base layer.

4. Incubation:

-

Allow the top layer to solidify at room temperature for 30 minutes.

-

Add 1 mL of complete medium (containing the appropriate final concentration of this compound or vehicle) on top of the agar to prevent it from drying out.

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks, or until colonies are visible.

-

Feed the cells by replacing the top medium with fresh medium containing this compound or vehicle every 2-3 days.

5. Staining and Colony Counting:

-

After the incubation period, carefully remove the medium from the top of the agar.

-

Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.[7]

-

Gently wash the wells with PBS to remove excess stain.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

-

Quantify the results by calculating the percentage of colony inhibition for each this compound concentration compared to the vehicle control.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of anchorage-independent growth.

Caption: this compound's inhibition of Topoisomerases and its downstream effects.

Conclusion

The soft agar colony formation assay is an indispensable tool for evaluating the anti-tumorigenic properties of compounds like this compound. The provided protocol and application notes offer a comprehensive guide for researchers to effectively utilize this assay in their drug discovery and development efforts. The ability of this compound to inhibit anchorage-independent growth, as demonstrated through this assay, underscores its potential as a valuable anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of this compound (RP60475), a new DNA topoisomerase I and II inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. artscimedia.case.edu [artscimedia.case.edu]

Application Notes and Protocols for Topoisomerase Cleavage Assay Using Intoplicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. These enzymes function by creating transient single-strand (Type I) or double-strand (Type II) breaks in the DNA backbone, allowing for the passage of DNA strands to relieve supercoiling and untangle DNA. Due to their vital role in cell proliferation, topoisomerases are prominent targets for cancer chemotherapy.

Intoplicine is a potent antitumor agent that functions as a dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] It acts as a "topoisomerase poison" by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells.[2] The unique mechanism of this compound, targeting both major types of topoisomerases, allows it to circumvent certain types of drug resistance that can arise from the downregulation or mutation of a single topoisomerase enzyme.[2][3]

These application notes provide detailed protocols for performing in vitro topoisomerase cleavage assays using this compound to assess its inhibitory activity against both topoisomerase I and topoisomerase II.

Mechanism of Action: this compound as a Dual Topoisomerase Poison

This compound intercalates into DNA and stabilizes the cleavage complexes of both Topo I and Topo II. This action transforms the essential enzymes into cellular toxins that generate persistent DNA strand breaks.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on topoisomerase I and II cleavage activities. This compound typically exhibits a bell-shaped dose-response curve, where the cleavage activity increases with concentration up to a certain point (around 1 µM for single-strand breaks) and then decreases at higher concentrations, which is a characteristic of DNA intercalating agents.[2]

Table 1: this compound Activity against Topoisomerase I

| This compound Concentration (µM) | DNA Cleavage Product | Observation | Reference |

| 0.1 - 1.0 | Nicked Circular DNA | Dose-dependent increase in single-strand breaks. | [2] |

| > 1.0 | Nicked Circular DNA | Decreased formation of cleavage complexes. | [2] |

| 0.3 | Linearized pBR322 fragment | Significant stimulation of Topo I-mediated cleavage. | [4] |

Table 2: this compound Activity against Topoisomerase II

| This compound Concentration (µM) | DNA Cleavage Product | Observation | Reference |

| 0.1 - 1.0 | Linear DNA / Decatenated kDNA | Dose-dependent increase in double-strand breaks. | [2] |

| > 1.0 | Linear DNA / Decatenated kDNA | Decreased formation of cleavage complexes. | [2] |

| 1.5 | Linearized pBR322 fragment | Significant stimulation of Topo II-mediated cleavage. | [4] |

Experimental Protocols

The following protocols are designed for the in vitro assessment of this compound's ability to induce topoisomerase-mediated DNA cleavage.

Protocol 1: Topoisomerase I Cleavage Assay

This assay measures the conversion of supercoiled plasmid DNA to nicked circular DNA due to the stabilization of the Topo I-DNA cleavage complex by this compound.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT)

-

Sterile deionized water

-

0.5 M EDTA, pH 8.0

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

6x DNA Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

DMSO (for dissolving this compound)

Workflow for Topoisomerase I Cleavage Assay:

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice in the following order:

-

Sterile deionized water to a final volume of 20 µL

-

2 µL of 10x Topo I Assay Buffer

-

200-500 ng of supercoiled plasmid DNA

-

Desired concentration of this compound (diluted from a stock solution in DMSO). For a negative control, add an equivalent volume of DMSO.

-

-

Enzyme Addition: Add 1-2 units of purified Topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of 0.5 M EDTA.

-

Protein Digestion: Add 2 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30-60 minutes to digest the topoisomerase.

-

Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer containing ethidium bromide (0.5 µg/mL). Run the gel at a constant voltage until the dye fronts have migrated an adequate distance.

-

Visualization and Quantification: Visualize the DNA bands under UV light. The supercoiled DNA will migrate fastest, followed by the nicked circular DNA. Quantify the percentage of nicked DNA in each lane using densitometry software.

Protocol 2: Topoisomerase II Cleavage Assay

This assay can be performed in two ways: a plasmid linearization assay or a kDNA decatenation assay. The principle is to detect the formation of double-strand breaks stabilized by this compound.

Materials:

-

Purified human Topoisomerase II

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

This compound

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

Sterile deionized water

-

0.5 M EDTA, pH 8.0

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

6x DNA Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

DMSO (for dissolving this compound)

Workflow for Topoisomerase II Cleavage Assay:

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice in the following order:

-

Sterile deionized water to a final volume of 20 µL

-

2 µL of 10x Topo II Assay Buffer (containing ATP)

-

200-500 ng of supercoiled plasmid DNA or kDNA

-

Desired concentration of this compound (diluted from a stock solution in DMSO). For a negative control, add an equivalent volume of DMSO.

-

-

Enzyme Addition: Add 1-2 units of purified Topoisomerase II to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of 0.5 M EDTA.

-

Protein Digestion: Add 2 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30-60 minutes.

-

Sample Preparation for Electrophoresis: Add 4 µL of 6x DNA loading dye to each reaction.

-

Agarose Gel Electrophoresis:

-

For plasmid linearization: Load samples onto a 1% agarose gel. The linear DNA product will migrate between the supercoiled and nicked circular forms.

-

For kDNA decatenation: Load samples onto a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

-

Visualization and Quantification: Visualize the DNA bands under UV light. Quantify the percentage of linear DNA (for plasmid assay) or decatenated kDNA (for kDNA assay) using densitometry.

Data Analysis and Interpretation

The primary outcome of these assays is the visualization and quantification of different DNA topoisomers on an agarose gel.

-

Topoisomerase I Cleavage: An effective concentration of this compound will result in an increased intensity of the band corresponding to nicked circular DNA compared to the control (enzyme alone).

-

Topoisomerase II Cleavage:

-

Plasmid Linearization: A successful assay will show a distinct band for linear DNA, with its intensity increasing with effective this compound concentrations.

-

kDNA Decatenation: In the absence of an inhibitor, Topo II will decatenate the kDNA network, resulting in fast-migrating minicircles. An effective poison like this compound will trap the enzyme on the kDNA, preventing the release of minicircles, thus the signal for decatenated products will be reduced or absent, while linearized fragments of the kDNA network might appear.

-

The unique cleavage site patterns induced by this compound can be further investigated by sequencing the cleaved DNA fragments, though this is beyond the scope of these basic protocols.[2] It has been noted that the cleavage patterns for this compound are distinct from those of other well-known topoisomerase inhibitors like camptothecin and etoposide.[2]

Troubleshooting

| Issue | Possible Cause | Solution |

| No DNA cleavage observed | Inactive enzyme | Use a fresh aliquot of enzyme; verify enzyme activity with a positive control inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II). |

| Inactive this compound | Prepare a fresh stock solution of this compound. | |

| Incorrect buffer composition | Ensure all buffer components are at the correct concentration, especially ATP for the Topo II assay. | |

| High background cleavage in control | Nuclease contamination | Use high-quality, nuclease-free reagents and sterile techniques. |

| Smearing of DNA bands | DNA overloading | Reduce the amount of DNA loaded onto the gel. |

| Incomplete proteinase K digestion | Increase incubation time or proteinase K concentration. | |

| Decreased cleavage at high this compound concentrations | DNA intercalation effect | This is an expected phenomenon for intercalating agents. Test a wider range of lower concentrations to observe the optimal cleavage-inducing concentration. |

Conclusion

The topoisomerase cleavage assays described provide robust and reliable methods for characterizing the inhibitory activity of this compound. By demonstrating its ability to trap both topoisomerase I and II in cleavage complexes, these protocols are valuable tools for researchers in cancer biology and drug development to further investigate the therapeutic potential of this and other dual topoisomerase inhibitors.

References

Application Notes and Protocols: Investigating the Effects of Intoplicine on KB Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intoplicine is a synthetic derivative of the natural alkaloid ellipticine and has demonstrated significant antitumor activity. Its primary mechanism of action involves the dual inhibition of two critical nuclear enzymes: topoisomerase I and topoisomerase II.[1] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting both topoisomerases, this compound induces DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein cross-links, ultimately leading to cell cycle arrest and apoptosis.[1]